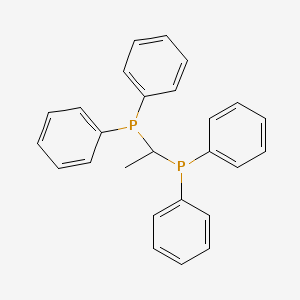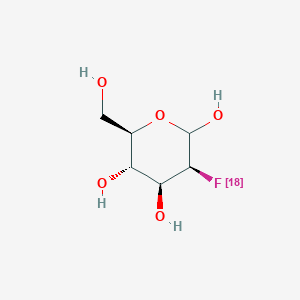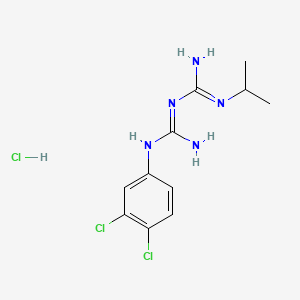
クロルプログアニル塩酸塩
概要
説明
Synthesis Analysis
The synthesis of chlorproguanil hydrochloride and related compounds involves chemical reactions that yield its formation. While specific synthesis pathways for chlorproguanil hydrochloride were not detailed in the accessed literature, related research on compounds such as polyhexamethyleneguanidine hydrochloride provides insights into possible methodologies that could be applicable. These involve reactions using guanidine hydrochloride and hexamethylenediamine as raw materials, suggesting that similar guanidine-based reactions could be involved in the synthesis of chlorproguanil hydrochloride (Le, 2014).
Molecular Structure Analysis
The molecular structure of chlorproguanil hydrochloride and its analogs can be complex, involving arrangements that afford the compound its unique properties. Research on phenylbiguanide hydrochloride, a related compound, through X-ray crystallography, provides a model for understanding the structural aspects of biguanides, which are central to chlorproguanil's activity. These studies highlight the significance of hydrogen bonding and electrostatic interactions in stabilizing the compound's structure (Portalone & Colapietro, 2004).
Chemical Reactions and Properties
Chlorproguanil hydrochloride's chemical stability and reactions under various conditions have been studied to understand its properties better. Investigations into the effect of temperature on chlorproguanil hydrochloride solutions reveal that the compound exhibits different rates of decomposition based on the acidic, neutral, or basic conditions of the solution. This decomposition behavior is critical for understanding the compound's stability and reactivity under various storage and application conditions (Kolawole et al., 1996).
Physical Properties Analysis
The physical properties of chlorproguanil hydrochloride, such as solubility, melting point, and stability, are essential for its formulation and use. While specific data on these properties were not directly found, the chemical stability studies provide indirect insights into its behavior under different environmental conditions, suggesting its relative stability at temperatures below 22 degrees Celsius in various solvents (Kolawole et al., 1996).
Chemical Properties Analysis
The chemical properties of chlorproguanil hydrochloride, including reactivity with other substances and degradation products, are crucial for its safe and effective use. Research on the formation of degradants in drug products containing chlorproguanil hydrochloride highlights the potential for interaction with other compounds and the formation of by-products, which is vital for assessing the stability and shelf-life of pharmaceutical formulations containing chlorproguanil (Bardsley et al., 2011).
科学的研究の応用
マラリア治療
クロルプログアニル塩酸塩は、主にマラリアの治療に使用されてきました。 これは、マラリア原虫の核酸合成に不可欠なジヒドロ葉酸レダクターゼを阻害することにより、抗マラリア剤として機能します . この化合物は、マラリアの治療を研究する試験で使用されており、クロログアニドのジクロロ誘導体です .
併用療法
ダプソンやアルテスネートなどの他の薬物との併用で試験が行われています。 この併用療法は、特に寄生虫が他の治療法に対して耐性を発達させた地域におけるマラリアに対する治療効果を高めることを目的としていました .
マラリア治療後の溶血症治療
クロルプログアニル塩酸塩は、マラリア治療後に起こる溶血症の治療における有効性について研究されました。 溶血症は赤血球の破壊であり、マラリア感染後に起こる合併症となる可能性があります .
薬剤耐性研究
この化合物は、マラリアにおける薬剤耐性の研究において価値のあるものでした。 これは、耐性のために効果が低下しつつあったクロロキンとスルファドキシン/ピリメタミンを組み合わせた既存の併用療法の代替手段を提供しました .
安全性および有効性に関する研究
クロルプログアニル塩酸塩は、安全性と有効性を評価する研究の対象となっています。 これらの研究は、潜在的な副作用と薬剤を安全に投与できる条件を理解するために不可欠です .
薬物動態研究
クロルプログアニル塩酸塩に関する研究には、薬物動態研究も含まれており、体内での薬物の吸収、分布、代謝、排泄を調査しています。 これは、適切な用量を決定し、薬物がどのように体に作用するかを理解するために不可欠です .
これらのアプリケーションはそれぞれ、医療科学におけるクロルプログアニル塩酸塩の全体的な理解と潜在的な用途に貢献しています。 この化合物はさまざまな分野で有望であることが示されていますが、グルコース-6-リン酸脱水素酵素欠損症を持つ個人における溶血性貧血のリスクに関連する安全性上の懸念から、開発が中止されたことに注意することが重要です . これは、医薬品開発における包括的な研究と試験の重要性を強調しています。
Safety and Hazards
Chlorproguanil hydrochloride may be corrosive to metals . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Its development was prematurely stopped because of safety concerns secondary to its associated risk of haemolytic anaemia in individuals with glucose-6-phosphate dehydrogenase deficiency .
将来の方向性
Future studies should determine which populations are at greatest risk of potential treatment failures and/or adverse effects, which drugs are most susceptible to genetic variation in metabolizing enzymes, and the impact of genetic influence on the efficacy and safety of first-line treatment regimens .
作用機序
Target of Action
Chlorproguanil hydrochloride primarily targets the dihydrofolate reductase (DHFR) enzyme of the malaria parasites, Plasmodium falciparum and Plasmodium vivax . This enzyme plays a crucial role in the reproduction of the parasite .
Mode of Action
Chlorproguanil hydrochloride inhibits the dihydrofolate reductase of plasmodia, thereby blocking the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . This leads to the failure of nuclear division at the time of schizont formation in erythrocytes and liver .
Biochemical Pathways
The inhibition of dihydrofolate reductase disrupts the folic acid cycle, a critical component in the reproduction of the malaria parasite . This disruption blocks the biosynthesis of purines and pyrimidines, leading to the failure of nuclear division and the inability of the parasite to reproduce .
Pharmacokinetics
It is known that proguanil, a similar compound, is metabolized in the liver by cyp2c19 to its active metabolite, cycloguanil . The elimination half-life of Proguanil is between 12 and 21 hours .
Result of Action
The result of Chlorproguanil hydrochloride’s action is the prevention and treatment of malaria caused by Plasmodium falciparum and Plasmodium vivax . By inhibiting the reproduction of the malaria parasite, Chlorproguanil hydrochloride effectively reduces the number of parasites in the host’s body, alleviating the symptoms of malaria and preventing the disease from spreading.
Action Environment
The efficacy and stability of Chlorproguanil hydrochloride can be influenced by various environmental factors. For instance, individuals with glucose-6-phosphate dehydrogenase deficiency may have an increased risk of haemolytic anaemia when treated with Chlorproguanil hydrochloride . Therefore, the patient’s genetic factors and overall health status can significantly impact the drug’s effectiveness and safety profile.
生化学分析
Biochemical Properties
Chlorproguanil hydrochloride plays a significant role in biochemical reactions by inhibiting the enzyme dihydrofolate reductase (DHFR) in plasmodia. This inhibition blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication . The compound interacts with various biomolecules, including enzymes and proteins involved in the folic acid cycle. By inhibiting DHFR, chlorproguanil hydrochloride prevents the recycling of dihydrofolate back to tetrahydrofolate, thereby disrupting the parasite’s ability to reproduce .
Cellular Effects
Chlorproguanil hydrochloride affects various types of cells and cellular processes. It influences cell function by inhibiting the nuclear division of plasmodia during schizont formation in erythrocytes and the liver . This inhibition leads to the failure of DNA synthesis and cell multiplication, effectively preventing the malaria parasite from reproducing. Additionally, chlorproguanil hydrochloride can impact cell signaling pathways and gene expression related to the folic acid cycle .
Molecular Mechanism
The molecular mechanism of chlorproguanil hydrochloride involves its conversion to an active metabolite, cycloguanil, which inhibits the parasitic enzyme dihydrofolate reductase . This inhibition blocks the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. The compound’s inhibitory activity is specific to parasitic DHFR, preventing the parasite from recycling dihydrofolate back to tetrahydrofolate . This disruption in the folic acid cycle is critical for the antimalarial action of chlorproguanil hydrochloride.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of chlorproguanil hydrochloride change over time. The compound’s stability and degradation are crucial factors in its efficacy. Studies have shown that chlorproguanil hydrochloride can cause haemolysis in individuals with glucose-6-phosphate dehydrogenase deficiency, leading to severe anaemia . Long-term effects on cellular function include the potential for haemolytic anaemia, which has led to the discontinuation of its development in combination therapies .
Dosage Effects in Animal Models
The effects of chlorproguanil hydrochloride vary with different dosages in animal models. At therapeutic doses, the compound effectively inhibits the growth of malaria parasites. At higher doses, toxic effects such as haemolytic anaemia have been observed . These adverse effects highlight the importance of careful dosage management in clinical settings to avoid toxicity while maintaining efficacy.
Metabolic Pathways
Chlorproguanil hydrochloride is involved in metabolic pathways related to the folic acid cycle. It interacts with enzymes such as dihydrofolate reductase, inhibiting its activity and preventing the recycling of dihydrofolate to tetrahydrofolate . This inhibition disrupts the biosynthesis of purines and pyrimidines, essential for DNA synthesis and cell multiplication. The compound’s metabolism and its conversion to the active metabolite cycloguanil are critical for its antimalarial action .
Transport and Distribution
Chlorproguanil hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for specific cellular compartments. These factors affect its localization and accumulation within target tissues, impacting its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of chlorproguanil hydrochloride is essential for its activity and function. The compound is directed to specific compartments within cells, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on dihydrofolate reductase . Post-translational modifications and targeting signals play a role in directing chlorproguanil hydrochloride to these compartments, ensuring its effective action against malaria parasites .
特性
IUPAC Name |
1-[amino-(3,4-dichloroanilino)methylidene]-2-propan-2-ylguanidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N5.ClH/c1-6(2)16-10(14)18-11(15)17-7-3-4-8(12)9(13)5-7;/h3-6H,1-2H3,(H5,14,15,16,17,18);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJMILFDDBKCGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC(=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6001-93-0 | |
| Record name | Imidodicarbonimidic diamide, N-(3,4-dichlorophenyl)-N′-(1-methylethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6001-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




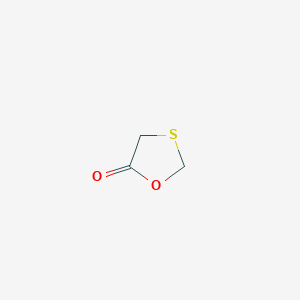
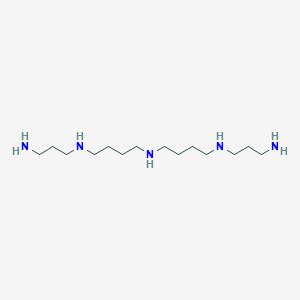

![N-(2-furanylmethyl)-6-propyl-3-benzo[b][1,4]benzothiazepinecarboxamide](/img/structure/B1253424.png)
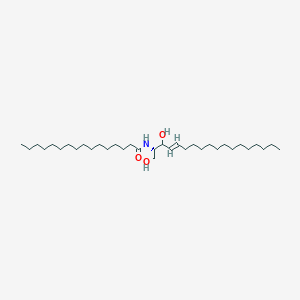

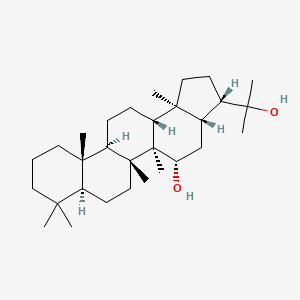
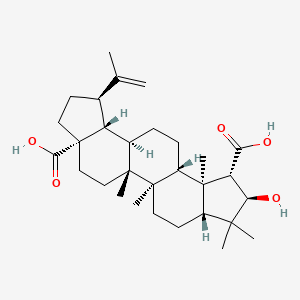

methanone](/img/structure/B1253434.png)
